molecular formula C7H8F3NOS B13326834 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol

Cat. No.: B13326834
M. Wt: 211.21 g/mol
InChI Key: UPUZUDWFHQWLOG-UHFFFAOYSA-N
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Description

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol is a chemical compound with the molecular formula C7H9ClF3NS. It features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol typically involves the reaction of 5-(trifluoromethyl)thiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing various biochemical pathways .

Properties

Molecular Formula

C7H8F3NOS

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethanol

InChI

InChI=1S/C7H8F3NOS/c8-7(9,10)6-2-1-5(13-6)4(12)3-11/h1-2,4,12H,3,11H2

InChI Key

UPUZUDWFHQWLOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(CN)O

Origin of Product

United States

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